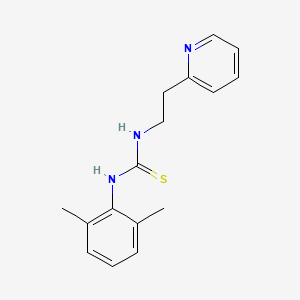
N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar tetrahydropyrimidine derivatives often involves multi-component reactions, including the condensation of acetoacetanilides, thiourea, and different aromatic aldehydes or the reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea in the presence of catalysts like sodium hydrogen sulfate (Akbari et al., 2008); (Gein et al., 2018).
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as IR, 1H-NMR, Mass spectral studies, and X-ray diffraction, which help in determining the exact arrangement of atoms and the presence of functional groups in the molecule (Gein et al., 2017).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives can undergo various chemical reactions, depending on their functional groups. For example, the presence of thioxo groups or carboxamides can influence their reactivity towards other chemicals, making them suitable for further functionalization or leading to the formation of more complex heterocyclic structures (Gein et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be characterized using various analytical techniques. Such properties are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including the stability, reactivity, and interactions with biological targets, are determined by the compound's structure. Tetrahydropyrimidines exhibit a range of biological activities, which can be attributed to their interaction with enzymes or receptors in biological systems. Studies have shown that some tetrahydropyrimidine derivatives exhibit significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).
Aplicaciones Científicas De Investigación
1. HIV-1 Reverse Transcriptase Inhibitors
N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide derivatives have been investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. A study highlighted the synthesis and evaluation of a novel series of these compounds, revealing two hybrids with higher RT inhibitory activity compared to the standard rilpivirine (Devale et al., 2017).
2. Antimicrobial Agents
Compounds related to N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of some N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides demonstrated significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
3. Electrochromic Aromatic Polyamides
Studies have explored the development of electrochromic aromatic polyamides with derivatives of N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide. These polymers show strong UV-vis absorption bands and potential for electrochromic applications (Chang & Liou, 2008).
4. Peptide Synthesis
Carboxamide functions, such as those found in N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, can be protected by trityl residue, which is significant in peptide synthesis. This protection is stable to various conditions, enhancing peptide synthesis efficiency (Sieber & Riniker, 1991).
5. Synthesis of Novel Heterocyclic Compounds
The derivative has been used in synthesizing novel heterocyclic compounds with potential biological activity. This includes the synthesis of 5,7-diarylpyridopyrimidines and related compounds with potential medicinal properties (Vijayakumar et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-7(17)8-2-4-9(5-3-8)14-12(19)10-6-11(18)16-13(20)15-10/h2-6H,1H3,(H,14,19)(H2,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAKWXKOJXUODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)


![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)